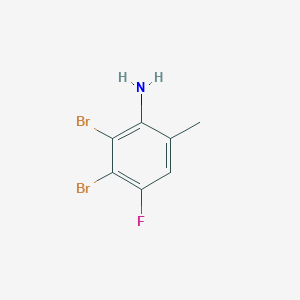
2-Iodo-5-chloroisonicotinic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-5-chloroisonicotinic acid methyl ester is an organic compound with the molecular formula C7H5ClINO2 It is a derivative of isonicotinic acid, featuring both iodine and chlorine substituents on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-chloroisonicotinic acid methyl ester typically involves the iodination and chlorination of isonicotinic acid methyl ester. The process can be summarized as follows:
Iodination: Isonicotinic acid methyl ester is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 2-position.
Chlorination: The iodinated product is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-5-chloroisonicotinic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild to moderate conditions.
Major Products Formed
Substitution Reactions: Products typically include derivatives where the halogen atoms are replaced by nucleophiles.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the aromatic ring with another aromatic or aliphatic group.
Wissenschaftliche Forschungsanwendungen
2-Iodo-5-chloroisonicotinic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications, including as an intermediate in drug synthesis, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Iodo-5-chloroisonicotinic acid methyl ester depends on its specific application. In general, the compound can interact with various molecular targets through its halogen atoms, which can form halogen bonds with biological molecules. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodoisonicotinic Acid Methyl Ester: Lacks the chlorine substituent, which may affect its reactivity and applications.
5-Chloroisonicotinic Acid Methyl Ester:
Isonicotinic Acid Methyl Ester: The parent compound without halogen substituents, used as a starting material for various derivatives.
Uniqueness
2-Iodo-5-chloroisonicotinic acid methyl ester is unique due to the presence of both iodine and chlorine substituents, which can enhance its reactivity and provide distinct chemical properties compared to its analogs. This dual substitution pattern can make it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.
Eigenschaften
Molekularformel |
C7H5ClINO2 |
|---|---|
Molekulargewicht |
297.48 g/mol |
IUPAC-Name |
methyl 5-chloro-2-iodopyridine-4-carboxylate |
InChI |
InChI=1S/C7H5ClINO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3 |
InChI-Schlüssel |
GGADLJQFFKAIHC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NC=C1Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



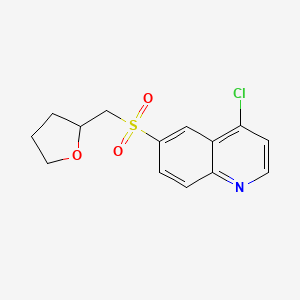

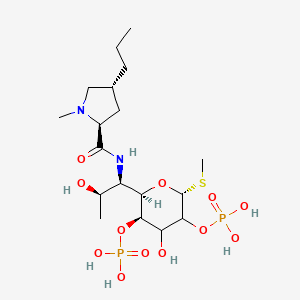
![[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate](/img/structure/B13848788.png)
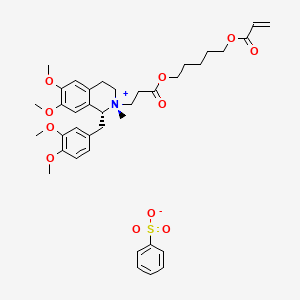
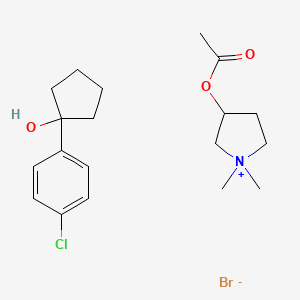
![(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-YL-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B13848802.png)

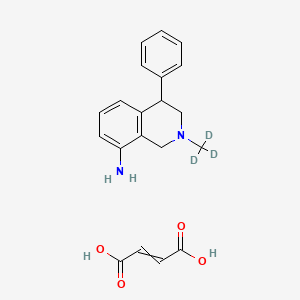
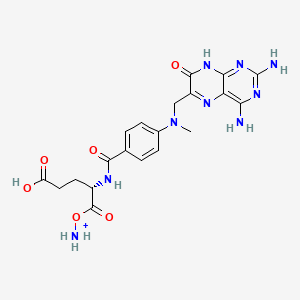
![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride](/img/structure/B13848836.png)
![2-Butan-2-yl-4-[4-[4-[4-[[2-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13848838.png)
